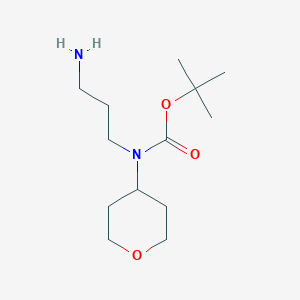

tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate

Description

tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-aminopropyl chain, and an oxan-4-yl (tetrahydropyran) moiety. This compound is structurally designed to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where Boc-protected amines are critical for selective reactivity in multi-step reactions. The oxan-4-yl group introduces stereoelectronic effects that may influence solubility and metabolic stability, while the 3-aminopropyl chain provides a flexible spacer for further functionalization.

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15(8-4-7-14)11-5-9-17-10-6-11/h11H,4-10,14H2,1-3H3 |

InChI Key |

QMNVJWUIBLOKNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN)C1CCOCC1 |

Origin of Product |

United States |

Biological Activity

Tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O3, with a molecular weight of approximately 258.36 g/mol. The compound features a tert-butyl group, an oxan ring, and an aminopropyl side chain, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : this compound acts as a ligand in enzyme-substrate interactions, potentially stabilizing enzyme complexes and influencing catalytic activity.

- Receptor Modulation : The structure allows for interactions with various receptors, which may modulate signaling pathways involved in inflammation and neuroprotection .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models .

In Vitro Studies

In vitro research has demonstrated the compound's ability to protect neuronal cells from oxidative damage. For instance, when exposed to amyloid-beta (Aβ) peptides, which are known to induce neurotoxicity, cells treated with this compound showed improved viability compared to untreated controls. The protective effect was associated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .

In Vivo Studies

In vivo assessments have indicated that the compound may have potential applications in neurodegenerative diseases. In animal models simulating Alzheimer's disease, administration of this compound resulted in decreased levels of Aβ plaques and improved cognitive function metrics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective effects; antioxidant activity |

| Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate | Structure | Enzyme inhibitor; potential anti-inflammatory properties |

| Tert-butyl N-[4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl] carbamate | Structure | β-secretase inhibitor; reduces Aβ aggregation |

Case Studies

- Neuroprotection Against Aβ Toxicity : A study demonstrated that this compound significantly reduced cell death in astrocytes induced by Aβ1–42 exposure. The compound increased cell viability from 43% to 63% when co-administered with Aβ peptides .

- Anti-inflammatory Effects : Research indicated that treatment with the compound led to a decrease in inflammatory markers in microglial cells activated by Aβ exposure, suggesting its potential role in modulating neuroinflammation associated with Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate and related carbamate derivatives, based on evidence from PharmaBlock Sciences, Enamine Ltd, and other sources:

Structural and Functional Insights:

Backbone Flexibility vs. Rigidity: The 3-aminopropyl chain in the target compound offers flexibility, facilitating conjugation with bulky pharmacophores. In contrast, azabicyclo derivatives (e.g., 1932203-04-7) introduce rigidity, improving target affinity . Oxan-4-yl groups (as in 1795516-42-5 and EN300-226871) balance lipophilicity and hydrogen-bonding capacity, enhancing blood-brain barrier penetration .

Functional Group Impact: Fluorine Substitution (e.g., 1268520-95-1): Fluorine’s electronegativity improves metabolic stability and binding interactions in kinase inhibitors . Cyano Group (1860028-25-6): Increases polarity and serves as a bioisostere for carboxylic acids, aiding solubility in aqueous environments .

Stereochemical Considerations :

- Hydroxycyclopentyl derivatives (e.g., 1290191-64-8) highlight the importance of stereochemistry in chiral drug synthesis, where enantiomeric purity dictates biological activity .

Synthetic Utility: Reductive amination (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate in ) is a common strategy for introducing secondary amines in Boc-protected intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.